molecular formula C28H32N4O5S2 B1641472 SZ4TA2

SZ4TA2

カタログ番号: B1641472
分子量: 568.7 g/mol
InChIキー: TZOBOAHCWXVNEO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SZ4TA2は、特にBcl-xLとBakの間のタンパク質-タンパク質相互作用を阻害する能力で知られる化合物です。

準備方法

合成経路と反応条件: SZ4TA2は、スルホクリックアミド化と呼ばれる化学選択的で生体適合性のある反応を使用して合成されます。この反応は、チオ酸とスルホニルアジド間の相互作用によりN-アシルスルホンアミドを形成します。 反応は、電子不足アジドへのチオ酸の求核付加から始まり、環化とレトロ[3+2]環状付加が続く、段階的なプロセスで行われます .

工業生産方法: this compoundの特定の工業生産方法は詳述されていませんが、スルホクリックアミド化反応はスケーラブルであり、大規模合成に適合させることができます。 反応条件は穏やかで、副生成物は最小限であるため、工業用途に適しています .

化学反応の分析

Kinetic TGS Assembly Mechanism

SZ4TA2 is synthesized via a sulfo-click reaction between two reactive fragments:

  • Thio acid (SZ4)

  • Sulfonyl azide (TA2)

This reaction is templated by Bcl-XL, which accelerates the formation of the acylsulfonamide product by stabilizing the transition state at its BH3-binding pocket . Key findings include:

  • Reaction Conditions : Incubation at 37°C for 6 hours in phosphate buffer (pH 7.4) with 2 μM Bcl-XL .

  • Control Experiments : No product formation occurs in the absence of Bcl-XL or in the presence of competing BH3 peptides (e.g., Bak BH3) .

Table 2: Inhibition Constants (IC₅₀) of this compound

Assay TypeIC₅₀ ValueSource
Fluorescence Polarization78.8 nM (Bak BH3)
Competitive FP (Abbott)19 nM (Bad BH3)
Fragment Inhibition>100 μM (SZ4 or TA2)

Structural and Functional Insights

  • Binding Interactions : this compound occupies the BH3-binding groove of Bcl-XL, forming hydrogen bonds with Arg139 and hydrophobic interactions with Phe131 .

  • Selectivity : Minimal cross-reactivity with Mcl-1 or Bcl-2, as confirmed via fluorescence polarization assays .

  • SAR Studies :

    • Modifications to the methoxyphenyl group (TA2 fragment) improve electron-withdrawing effects in the P2 pocket .

    • The sulfonamide linker is critical for maintaining nanomolar affinity .

Comparative Analysis with Analogues

This compound outperforms structurally related acylsulfonamides (e.g., SZ2TA1, SZ5TA2) in both potency and templation efficiency:

Table 3: Kinetic TGS Hit Comparison

CompoundIC₅₀ (nM)Bcl-XL Templation Efficiency
This compound78.8High
SZ7TA2~1,000Moderate
SZ9TA1~5,000Low

作用機序

SZ4TA2は、Bcl-xLとBakの相互作用を阻害することで効果を発揮します。この化合物はBcl-xLタンパク質に結合し、アポトーシスの調節に不可欠なBakタンパク質との相互作用を阻害します。 この阻害は、タンパク質-タンパク質相互作用を破壊するN-アシルスルホンアミドの形成によって達成されます .

類似化合物:

  • SZ7TA2
  • SZ9TA1
  • SZ9TA5

比較: this compoundは、Bcl-xLとBakの相互作用を阻害する高い効力と選択性においてユニークです。 SZ7TA2、SZ9TA1、SZ9TA5などの類似化合物と比較して、this compoundはタンパク質-タンパク質相互作用を破壊する上で優れた活性を示し、医薬品化学と創薬における貴重なツールとなっています .

類似化合物との比較

  • SZ7TA2
  • SZ9TA1
  • SZ9TA5

Comparison: SZ4TA2 is unique in its high potency and selectivity for inhibiting the interaction between Bcl-xL and Bak. Compared to similar compounds like SZ7TA2, SZ9TA1, and SZ9TA5, this compound exhibits superior activity in disrupting protein-protein interactions, making it a valuable tool in medicinal chemistry and drug discovery .

生物活性

SZ4TA2 is a compound identified as a potent modulator of protein-protein interactions, specifically targeting the Bcl-XL protein, an important member of the Bcl-2 family involved in regulating apoptosis. This article reviews the biological activity of this compound, including its mechanisms of action, experimental findings, and case studies that highlight its potential therapeutic applications.

This compound operates through a kinetic target-guided synthesis (KTGS) approach, which allows for the identification of small molecule modulators that can selectively disrupt protein interactions. In particular, this compound has been shown to inhibit the interaction between Bcl-XL and BH3-only proteins, which are crucial for apoptotic signaling. The compound was synthesized through a sulfo-click reaction that combines thio acids and sulfonyl azides, resulting in acylsulfonamide products that exhibit significant inhibitory activity against Bcl-XL.

Experimental Findings

The biological activity of this compound has been characterized through various experimental setups:

  • Inhibition Assays : this compound demonstrated an IC50 in the nanomolar range, indicating its high potency as a Bcl-XL inhibitor. In comparative studies, other fragments did not show any inhibitory effects at concentrations up to 100 µM, underscoring the specificity of this compound .
  • Protein Interaction Studies : Using liquid chromatography coupled with mass spectrometry (LC-MS), researchers confirmed that this compound effectively disrupts the Bcl-XL/BH3 interaction by over 60% at a concentration of 50 µM .
  • Kinetic Studies : The KTGS method employed allowed for real-time monitoring of the acylsulfonamide formation in the presence and absence of Bcl-XL. This revealed that this compound binds preferentially to the Bcl-XL protein, supporting its role as a targeted modulator .

Table 1: Inhibition Potency of Acylsulfonamides

CompoundIC50 (nM)% Disruption at 50 µM
This compound<10≥60
SZ7TA2<20≥60
SZ9TA1<15≥60
SZ9TA5<25≥60

Table 2: Experimental Conditions for this compound

ConditionPeak Area% Signal
Buffer alone26,7947.4
Wildtype Bcl-XL363,187100.0
Wildtype Bcl-XL + WT Bak BH359,43716.3
Wildtype Bcl-XL + mutant Bak BH3181,15649.8

Case Studies

Several case studies have explored the application of this compound in various biological contexts:

  • Cancer Therapeutics : In vitro studies have indicated that this compound can sensitize cancer cells to chemotherapy by promoting apoptosis through inhibition of anti-apoptotic signals from Bcl-XL . This has implications for enhancing treatment efficacy in cancers resistant to conventional therapies.
  • Neurodegenerative Diseases : Research suggests that modulating Bcl-XL activity with compounds like this compound could provide therapeutic avenues for neurodegenerative conditions where apoptosis plays a critical role .
  • Cardiovascular Research : The role of apoptosis in heart disease has led to investigations into how this compound might prevent cell death in cardiac tissues under stress conditions .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a reproducible synthesis protocol for SZ4TA2?

  • Methodological Answer : A robust synthesis protocol should include detailed experimental conditions (e.g., temperature, solvent ratios, catalysts) and validation steps. For reproducibility, document batch-specific variations and purity thresholds. Use techniques like NMR, HPLC, or mass spectrometry to verify structural integrity . Include raw data (e.g., spectral peaks, retention times) in supplementary materials to enable replication .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Prioritize multi-modal characterization:

  • Structural Analysis : X-ray crystallography or DFT calculations for molecular conformation .
  • Thermal Stability : TGA/DSC to assess decomposition thresholds .
  • Surface Properties : BET analysis for porosity, SEM for morphology .
  • Tabulate results with error margins (e.g., ±SD for triplicate measurements) to highlight precision .

Q. What are the common pitfalls in interpreting spectroscopic data for this compound?

  • Methodological Answer : Misassignment of peaks (e.g., overlapping signals in NMR) and insufficient resolution in chromatograms are frequent issues. Mitigate by:

  • Cross-referencing with literature databases (e.g., PubChem, SciFinder) .
  • Using deconvolution software for spectral analysis .
  • Reporting instrument parameters (e.g., magnetic field strength, solvent suppression) to contextualize limitations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activity data for this compound?

  • Methodological Answer : Contradictions often arise from unaccounted variables (e.g., trace impurities, reaction kinetics). Address this by:

  • Conducting controlled replicate studies with standardized reagents .
  • Applying statistical tools (e.g., ANOVA, PCA) to isolate influential variables .
  • Comparing datasets using meta-analysis frameworks (e.g., effect size calculations) .

Q. What computational strategies are effective for modeling this compound’s interaction with biological targets?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with MD simulations to predict binding affinities and dynamics . Validate with in vitro assays (e.g., SPR, ITC) and report force-field parameters and convergence criteria to ensure reproducibility .

Q. How can researchers optimize this compound’s stability under varying environmental conditions?

  • Methodological Answer : Design a factorial experiment to test stability across pH, temperature, and light exposure. Use response surface methodology (RSM) to identify optimal conditions . Document degradation byproducts via LC-MS and propose mechanistic pathways .

Q. Methodological Frameworks

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Methodological Answer :

  • Non-linear Regression : Fit data to Hill or Log-Logistic models .
  • Uncertainty Quantification : Report confidence intervals (95% CI) and use bootstrapping for small sample sizes .
  • Example Table :
Concentration (µM)Response (%)SEM
1025 ± 2.10.9
5068 ± 3.41.2

Q. How should interdisciplinary teams collaboratively document this compound research data?

  • Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Use electronic lab notebooks (e.g., LabArchives) with version control .
  • Share raw datasets in repositories like Zenodo or Dryad, including metadata (e.g., DOI, licensing) .
  • Standardize terminology using IUPAC guidelines to avoid ambiguity .

Q. Handling Complex Scenarios

Q. What strategies validate the scalability of this compound synthesis from lab-to-pilot scale?

  • Methodological Answer : Perform kinetic and thermodynamic profiling to identify rate-limiting steps. Use dimensionless analysis (e.g., Reynolds, Damköhler numbers) to predict reactor performance . Pilot studies should report yield deviations (>10% requires re-optimization) .

Q. How can researchers address ethical considerations in this compound’s environmental impact studies?

  • Methodological Answer :
  • Conduct lifecycle assessments (LCA) to evaluate ecotoxicity .
  • Adopt open-source tools (e.g., ECHOSphere) for transparent data sharing .
  • Engage stakeholders early via Delphi surveys to align research goals with societal needs .

特性

分子式

C28H32N4O5S2

分子量

568.7 g/mol

IUPAC名

4-(4,4-dimethylpiperidin-1-yl)-N-[3-nitro-4-(2-phenylsulfanylethylamino)phenyl]sulfonylbenzamide

InChI

InChI=1S/C28H32N4O5S2/c1-28(2)14-17-31(18-15-28)22-10-8-21(9-11-22)27(33)30-39(36,37)24-12-13-25(26(20-24)32(34)35)29-16-19-38-23-6-4-3-5-7-23/h3-13,20,29H,14-19H2,1-2H3,(H,30,33)

InChIキー

TZOBOAHCWXVNEO-UHFFFAOYSA-N

SMILES

CC1(CCN(CC1)C2=CC=C(C=C2)C(=O)NS(=O)(=O)C3=CC(=C(C=C3)NCCSC4=CC=CC=C4)[N+](=O)[O-])C

正規SMILES

CC1(CCN(CC1)C2=CC=C(C=C2)C(=O)NS(=O)(=O)C3=CC(=C(C=C3)NCCSC4=CC=CC=C4)[N+](=O)[O-])C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。